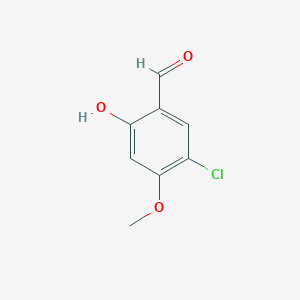
5-Chloro-4-methoxysalicylaldehyde
Descripción general
Descripción
5-Chloro-4-methoxysalicylaldehyde is an organic compound with the CAS Number: 89938-56-7 . It has a molecular weight of 186.59 and its IUPAC name is 5-chloro-2-hydroxy-4-methoxybenzaldehyde . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H7ClO3/c1-12-8-3-7 (11)5 (4-10)2-6 (8)9/h2-4,11H,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 186.59 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques: 5-Chloro-4-methoxysalicylaldehyde derivatives have been synthesized through various chemical reactions, highlighting the versatility and reactivity of these compounds in organic synthesis. For instance, a method for the synthesis of 4-Methoxysalicylaldehyde via selective monomethylation of 2,4-Dihydroxybenzaldehyde has been developed, showcasing an efficient pathway for producing methoxysalicylaldehyde derivatives using cheaper reagents and achieving higher yields with minimal byproducts (Jin et al., 2012).
Biological Activities
- Antibacterial and Antifungal Activities: Compounds synthesized from reactions involving 5-methoxysalicylaldehyde have demonstrated significant antibacterial and antifungal properties. A study on the synthesis, structures, and antibacterial activities of hydrazone compounds derived from 5-methoxysalicylaldehyde revealed promising antibacterial properties against common pathogens such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus (Hu et al., 2015).
Material Science and Catalysis
- Development of New Materials: Research on the structural characteristics of methoxysalicylaldehyde derivatives has contributed to the development of new materials with potential applications in various industries. For example, the crystal structure of 5-Methoxysalicylaldehyde 3-methoxybenzoylhydrazone was investigated, revealing insights into its molecular and crystal structure that could influence the design of new compounds with specific properties (Ali et al., 2005).
- Catalytic Applications: Schiff base complexes derived from 5-methoxysalicylaldehyde have shown catalytic efficiency in the Suzuki–Miyaura cross-coupling reaction, indicating their utility in facilitating organic synthesis processes. The study demonstrates the potential of these complexes in catalyzing C-C coupling reactions, offering a pathway to more efficient and sustainable chemical synthesis (Ansari et al., 2019).
Safety and Hazards
The safety information for 5-Chloro-4-methoxysalicylaldehyde includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Several precautionary statements are also provided, including recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
It is known that salicylaldehyde derivatives, which include 5-chloro-4-methoxysalicylaldehyde, often interact with bacterial receptors .
Mode of Action
It is known that salicylaldehyde derivatives can interact with bacterial receptors, potentially disrupting their normal function .
Result of Action
It is known that salicylaldehyde derivatives can exhibit antimicrobial activity, suggesting that they may disrupt normal cellular processes in bacteria .
Análisis Bioquímico
Biochemical Properties
5-Chloro-4-methoxysalicylaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff bases. Schiff bases are formed by the condensation of an aldehyde with a primary amine, and they are known for their biological activities, including antimicrobial and antitumor properties. This compound interacts with enzymes such as aldolases and transaminases, which facilitate the formation of Schiff bases. These interactions are crucial for the compound’s biological activity and its potential therapeutic applications .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, particularly proteins and nucleic acids. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, this compound can inhibit the activity of certain kinases, resulting in altered phosphorylation states of target proteins. Additionally, this compound can modulate gene expression by binding to DNA and influencing the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects such as antimicrobial and anti-inflammatory activities. At high doses, this compound can cause toxic effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. This compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of metabolites that can be further conjugated and excreted. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of this compound within cells can affect its activity and function, including its ability to modulate gene expression and enzyme activity .
Propiedades
IUPAC Name |
5-chloro-2-hydroxy-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMHVBPSRKMWLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601276915 | |
| Record name | 5-Chloro-2-hydroxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601276915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89938-56-7 | |
| Record name | 5-Chloro-2-hydroxy-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89938-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-hydroxy-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601276915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


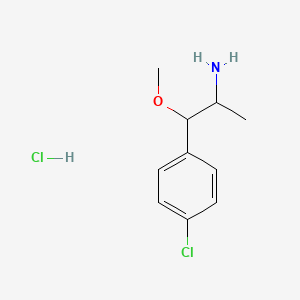

amine](/img/structure/B1455427.png)



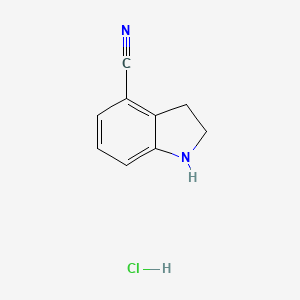

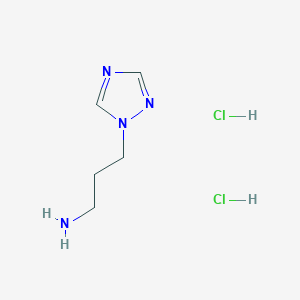

![3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1455439.png)
![{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol](/img/structure/B1455440.png)
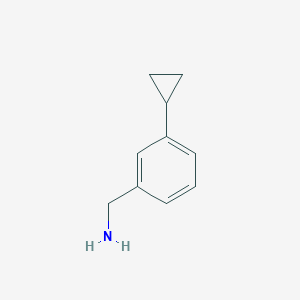
![3-[(4-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1455446.png)